molecular formula C14H22N2O2S B7556337 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid

3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid

Katalognummer B7556337
Molekulargewicht: 282.40 g/mol
InChI-Schlüssel: PZOVYMSMKMYQMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid, also known as ETP-101, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative and belongs to the class of antipsychotic drugs. ETP-101 has shown promising results in various preclinical studies and has the potential to be used in the treatment of various psychiatric disorders.

Wirkmechanismus

The mechanism of action of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid involves its interaction with dopamine receptors in the brain. The compound has a high affinity for dopamine D2 and D3 receptors and acts as a partial agonist. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been shown to modulate the activity of these receptors and regulate the release of dopamine in the brain. The modulation of dopamine activity is thought to be responsible for the therapeutic effects of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in various psychiatric disorders.
Biochemical and Physiological Effects:
3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been shown to have several biochemical and physiological effects. The compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has also been shown to regulate the activity of the prefrontal cortex, which is involved in decision-making and impulse control. The compound has been shown to have a positive effect on cognitive function and has been shown to improve working memory and attention.

Vorteile Und Einschränkungen Für Laborexperimente

3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has several advantages for lab experiments. The compound has a high affinity for dopamine receptors and has been shown to have a selective effect on dopamine activity. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has also been shown to have a good safety profile and has not been associated with significant adverse effects in preclinical studies. However, the compound has several limitations for lab experiments. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is a piperazine derivative and may have potential toxicity concerns. The compound is also relatively new and requires further studies to determine its efficacy and safety in humans.

Zukünftige Richtungen

There are several future directions for the study of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid. The compound has shown promising results in preclinical studies and requires further studies to determine its efficacy and safety in humans. Future studies should focus on the therapeutic potential of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. The compound should also be studied for its potential in the treatment of drug addiction. Further studies should also focus on the mechanism of action of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid and its interaction with dopamine receptors in the brain. Overall, 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has the potential to be an important therapeutic agent in the treatment of various psychiatric disorders and requires further studies to determine its clinical utility.

Synthesemethoden

The synthesis of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid involves several steps. The first step involves the reaction of 5-ethyl-2-thiophenemethanol with 1-chloropropane to form the corresponding chloroalkane. The second step involves the reaction of the chloroalkane with piperazine to form the corresponding piperazine derivative. The final step involves the reaction of the piperazine derivative with propanoic acid to form 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid. The overall synthesis of 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is a multi-step process and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and depression. 3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been shown to have a high affinity for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of these disorders. The compound has also shown potential in the treatment of drug addiction and has been shown to reduce drug-seeking behavior in animal models.

Eigenschaften

IUPAC Name

3-[4-[(5-ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-12-3-4-13(19-12)11-16-9-7-15(8-10-16)6-5-14(17)18/h3-4H,2,5-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOVYMSMKMYQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CN2CCN(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.